N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This compound is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain perception. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.
Mechanism of Action
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a selective antagonist of the AT2 receptor, which is involved in the regulation of pain perception. By blocking the AT2 receptor, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide reduces the activity of pain signaling pathways in the nervous system, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to reduce pain behavior in preclinical models of neuropathic pain. In addition, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to improve sensory function in these models, indicating that it may have a beneficial effect on nerve function. N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is that it has been extensively studied in preclinical models of neuropathic pain, and has shown promising results in these studies. However, one limitation of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach its target in the nervous system.
Future Directions
There are several future directions for the development of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. One potential direction is the evaluation of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in clinical trials for the treatment of neuropathic pain. Another potential direction is the development of novel formulations of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide that may improve its ability to penetrate the blood-brain barrier and reach its target in the nervous system. Finally, further studies may be needed to elucidate the precise mechanism of action of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in the nervous system.
Scientific Research Applications
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal nerve ligation. In these studies, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to reduce pain behavior and improve sensory function. N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to have a favorable safety profile in preclinical studies.
properties
IUPAC Name |
N-(4-ethylphenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-13-8-10-14(11-9-13)18-17(20)15-6-5-7-16(12(15)2)19-23(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTTWZLCUQVURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.